molecular formula C14H12N2O3 B14861950 1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide

1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide

Cat. No.: B14861950
M. Wt: 256.26 g/mol
InChI Key: NXHPVXNYPQJIOB-UHFFFAOYSA-N
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Description

1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide is a chemical compound belonging to the class of benzamides. It is characterized by the presence of a hydroxyl group and a phenyl group attached to a benzene ring with two carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide typically involves the reaction of aniline with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N3-hydroxy-N1-phenylbenzene-1,3-dicarboxamide
  • N3-hydroxy-N1-phenylbenzene-1,3-dicarboxamide derivatives

Uniqueness

1-N-hydroxy-3-N-phenylbenzene-1,3-dicarboxamide is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-N-hydroxy-1-N-phenylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C14H12N2O3/c17-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(18)16-19/h1-9,19H,(H,15,17)(H,16,18)

InChI Key

NXHPVXNYPQJIOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NO

Origin of Product

United States

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